molecular formula C15H9N3O3S B2435036 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol CAS No. 914224-34-3

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol

Cat. No.: B2435036
CAS No.: 914224-34-3
M. Wt: 311.32
InChI Key: FCKPMFCYLRAGSW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol is a heterocyclic compound that belongs to the class of imidazo[2,1-b]benzothiazoles. This compound is characterized by the presence of a nitrophenyl group at the 2-position and a hydroxyl group at the 7-position of the imidazo[2,1-b]benzothiazole core. It has a molecular formula of C15H9N3O3S and a molecular weight of 311.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
  • 2-(4-Nitrophenyl)imidazo[2,1-b]oxazole
  • 2-(4-Nitrophenyl)imidazo[2,1-b]thiazole carboxamide derivatives

Uniqueness

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenyl group enhances its reactivity and potential for further functionalization, while the hydroxyl group at the 7-position provides a site for additional chemical modifications .

Properties

IUPAC Name

2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3S/c19-11-5-6-13-14(7-11)22-15-16-12(8-17(13)15)9-1-3-10(4-2-9)18(20)21/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKPMFCYLRAGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)O)SC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Amino-6-hydroxybenzothiazole, 2-Bromo-4-nitroacetophenone and absolute Ethanol are added together and heated to reflux for approximately 24 hours. Tetrabutylammonium iodide is added and the reaction is refluxed an additional 12 hours. The resulting yellow suspension is cooled and the solids collected and washed with Ethanol and Diethyl ether. The solids are dried under vacuum to give Intermediate 2.
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Synthesis routes and methods II

Procedure details

Alternatively, the reaction may be carried out in the presence of a base, for example, in the presence of one or more carbonate or bicarbonate salt. For example, sodium bicarbonate is added to a mixture of 2-amino-6-hydroxybenzothiazole and 2-bromo-4-nitroacetophenone in a suitable solvent such as ethanol, isopropanol or n-butanol, and the resulting mixture is stirred at a suitable temperature, for example, to reflux and maintained at reflux (110-115° C.) for 2-3 h or until the reaction is substantially complete.
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Synthesis routes and methods III

Procedure details

This product was prepared according to J. Med. Chem. 2009, 52, 7808-7816 with some modifications. A mixture of 2-amino-1,3-benzothiazol-6-ol (2.0 g, 12.18 mmol) and 2-bromo-4′-nitroacetophenone (2.97 g, 12.18 mmol) in IPA (40 ml) was heated to reflux for 24 h. The reaction mixture was then cooled to 0° C. and the resulting precipitate was filtrated and washed with IPA to afford 2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol (65% c.y.). To a DMF (52 ml) solution of 2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol was added potassium carbonate (2.94 g) and 4-(2-chloroethyl)morpholine hydrochloride (1.97 g). The reaction mixture was heated to 85° C. and stirred at the same temperature for 48 h. Then it was poured into water (100 ml), filtered and washed with water and ethyl ether to give 7-(2-morpholin-4-yl-ethoxy)-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole (86% c.y.). A mixture of 7-(2-morpholin-4-yl-ethoxy)-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole and ammonium chloride (0.77 g) in ethanol (50 ml) was heated to reflux, and then iron powder (3.0 g) was added. The mixture was refluxed for 5 h and then immediately filtered though Celite and washed with hot ethanol. The filtrate was concentrated, neutralized with saturated NaHCO3 solution and extracted with DCM. The organic solution was dried with Na2CO3 and the solvent was removed under reduced pressure to afford the desired product [4-(7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]benzothiazol-2-yl]aniline (32% c.y.).
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